Trelanserin

Catalog No.
S545749
CAS No.
189003-92-7
M.F
C24H24FN5O2S
M. Wt
465.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trelanserin

CAS Number

189003-92-7

Product Name

Trelanserin

IUPAC Name

2-[7-fluoro-2-oxo-4-[2-(4-thieno[3,2-c]pyridin-4-ylpiperazin-1-yl)ethyl]quinolin-1-yl]acetamide

Molecular Formula

C24H24FN5O2S

Molecular Weight

465.5 g/mol

InChI

InChI=1S/C24H24FN5O2S/c25-17-1-2-18-16(13-23(32)30(15-22(26)31)20(18)14-17)4-7-28-8-10-29(11-9-28)24-19-5-12-33-21(19)3-6-27-24/h1-3,5-6,12-14H,4,7-11,15H2,(H2,26,31)

InChI Key

JDLYOFUDIKMYBL-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCC2=CC(=O)N(C3=C2C=CC(=C3)F)CC(=O)N)C4=NC=CC5=C4C=CS5

Solubility

Soluble in DMSO, not in water

Synonyms

7-fluoro-2-oxo-4-(2-(4-(thieno(3,2-c)pyridin-4-yl)piperazin-1-yl)ethyl)-1,2-dihydroquinoline-1-acetamide, SL 65.0472, SL65.0472

Canonical SMILES

C1CN(CCN1CCC2=CC(=O)N(C3=C2C=CC(=C3)F)CC(=O)N)C4=NC=CC5=C4C=CS5

Description

The exact mass of the compound Trelanserin is 465.1635 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Trelanserin is a synthetic compound primarily known for its role as a mixed antagonist of serotonin receptors, specifically targeting the 5-HT_2A and 5-HT_2C subtypes. It has been investigated for various therapeutic applications, particularly in the treatment of conditions such as intermittent claudication and psychiatric disorders. The chemical structure of Trelanserin is characterized by its unique arrangement of functional groups that contribute to its biological activity and receptor selectivity.

, including:

  • Oxidation: Under specific conditions, Trelanserin may be oxidized, affecting its pharmacological properties.
  • Hydrolysis: The compound can also undergo hydrolysis, which may lead to the formation of different metabolites that could exhibit altered biological activities .
  • Substitution Reactions: Functional groups on Trelanserin can participate in substitution reactions, potentially modifying its activity profile.

These reactions are crucial for understanding the metabolic pathways of Trelanserin and its interactions within biological systems.

Trelanserin exhibits significant biological activity through its interaction with serotonin receptors. Its primary mechanism involves:

  • Serotonin Receptor Antagonism: By blocking the 5-HT_2A and 5-HT_2C receptors, Trelanserin can modulate neurotransmission, which is beneficial in treating anxiety and mood disorders .
  • Vasodilation: In clinical studies, Trelanserin has shown potential in improving blood flow in patients with intermittent claudication by promoting vasodilation through serotonin receptor pathways .

The synthesis of Trelanserin involves several steps, typically starting from simpler organic compounds. The general synthesis pathway includes:

  • Formation of Key Intermediates: Initial reactions create intermediates that contain the core structure necessary for Trelanserin.
  • Functional Group Modifications: Subsequent reactions introduce specific functional groups to enhance receptor binding and selectivity.
  • Purification: The final product is purified through techniques such as crystallization or chromatography to ensure high purity for biological testing .

This multi-step process highlights the complexity involved in synthesizing pharmacologically active compounds.

Trelanserin has been explored for various applications:

  • Psychiatric Disorders: Due to its action on serotonin receptors, it has potential use in treating anxiety and depression.
  • Vascular Disorders: Clinical trials have assessed its efficacy in treating intermittent claudication by improving blood flow and reducing symptoms associated with peripheral artery disease .
  • Research Tool: Trelanserin serves as a valuable tool in research settings to study serotonin receptor functions and their implications in various physiological processes.

Interaction studies have demonstrated that Trelanserin affects multiple biological pathways:

  • Serotonergic Pathways: It interacts predominantly with serotonin receptors, influencing mood and vascular function.
  • Drug Interactions: Studies indicate potential interactions with other medications that affect serotonin levels, necessitating careful monitoring when co-administered .

Understanding these interactions is crucial for optimizing therapeutic regimens involving Trelanserin.

Several compounds share structural or functional similarities with Trelanserin. Here are some notable examples:

Compound NameSimilarity to TrelanserinUnique Features
Ritanserin5-HT_2A antagonistPrimarily used in research; less clinical application.
Ketanserin5-HT_2A antagonistUsed mainly for hypertension treatment; different receptor selectivity.
ClozapineMulti-receptor antagonistAntipsychotic with broader receptor profile; significant side effects.
RisperidoneAntagonist at multiple serotonin receptorsUsed primarily for schizophrenia; different pharmacokinetics.

Trelanserin's unique combination of receptor selectivity and therapeutic potential distinguishes it from these similar compounds, making it a subject of ongoing research in both psychiatric and vascular medicine.

Trelanserin, systematically named 2-[7-fluoro-2-oxo-4-[2-(4-thieno[3,2-c]pyridin-4-ylpiperazin-1-yl)ethyl]quinolin-1-yl]acetamide, represents a complex heterocyclic compound with a molecular formula of C₂₄H₂₄FN₅O₂S and molecular weight of 465.55 g/mol [1] [2] [3]. The compound's structure incorporates three major heterocyclic systems: a fluoroquinolinone core, a thieno[3,2-c]pyridine moiety, and a piperazine linker, making its synthesis a multistep process requiring careful orchestration of multiple chemical transformations.

The synthetic approach to Trelanserin typically follows a convergent strategy, where key intermediate fragments are prepared independently and subsequently coupled through strategic bond formations. Patent literature indicates that the synthesis involves the preparation of the thieno[3,2-c]pyridine-substituted piperazine intermediate and the fluoroquinolinone acetamide precursor as distinct synthetic modules [4] [5]. The thieno[3,2-c]pyridine fragment serves as a crucial pharmacophore, contributing to the compound's serotonin receptor antagonist activity [6] [7].

Key synthetic transformations in Trelanserin preparation include nucleophilic aromatic substitution reactions for introducing the piperazine linkage, condensation reactions for forming the quinolinone system, and amidation reactions for installing the terminal acetamide functionality [8] [9]. The fluorine substitution at the 7-position of the quinoline ring is typically introduced through electrophilic fluorination or by utilizing fluorinated starting materials [10] [11].

Reaction conditions commonly employed in Trelanserin synthesis include the use of polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide, moderate to elevated temperatures (80-150°C), and the presence of base catalysts such as potassium carbonate or cesium carbonate [4] [8]. Protecting group strategies may be necessary to prevent unwanted side reactions, particularly during the installation of the acetamide group and the coupling of heterocyclic fragments.

Structure Verification Techniques

The structural verification of Trelanserin requires a comprehensive analytical approach employing multiple complementary techniques. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the primary method for structural confirmation, providing detailed information about molecular connectivity and stereochemistry [12]. The compound's achiral nature eliminates concerns about stereoisomeric complications [6] [13].

Proton NMR (¹H NMR) analysis reveals characteristic signals for the various aromatic and aliphatic proton environments within the molecule. The fluoroquinolinone system exhibits distinctive downfield signals in the aromatic region (7-9 ppm), while the piperazine methylene protons appear as characteristic multipets in the aliphatic region (2-4 ppm) [12] [14]. The thieno[3,2-c]pyridine moiety contributes additional aromatic signals with specific coupling patterns that confirm the heterocyclic arrangement.

Carbon-13 NMR (¹³C NMR) provides complementary structural information, particularly useful for identifying carbonyl carbons and quaternary carbons that may not be directly observable in proton NMR. The compound exhibits multiple carbonyl signals corresponding to the quinolinone and acetamide functionalities [12] [14]. Two-dimensional NMR experiments, including COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), facilitate the assignment of complex signal patterns and confirm molecular connectivity.

Mass spectrometry plays a crucial role in molecular weight confirmation and structural verification through fragmentation pattern analysis. The compound exhibits a molecular ion peak at m/z 466.17 [M+H]⁺ in positive ion mode electrospray ionization [2] [15] [16]. Tandem mass spectrometry (MS/MS) provides diagnostic fragmentation patterns that confirm the presence of key structural elements, including the loss of the acetamide group and fragmentation of the piperazine linker.

Infrared spectroscopy (IR) contributes valuable functional group identification, with characteristic absorption bands for the amide C=O stretch (approximately 1650-1680 cm⁻¹), the quinolinone C=O stretch (approximately 1620-1640 cm⁻¹), and aromatic C=C stretches (1450-1600 cm⁻¹). Ultraviolet-visible spectroscopy (UV-Vis) provides information about the compound's chromophoric systems, particularly the extended π-conjugation in the fluoroquinolinone and thieno[3,2-c]pyridine systems.

Analytical Methods for Purity Determination

Purity assessment of Trelanserin requires robust analytical methodologies capable of detecting and quantifying both related substances and potential impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) serves as the primary technique for purity determination, offering excellent separation efficiency and quantitative accuracy [9] [17].

Chromatographic conditions for Trelanserin analysis typically employ C18 stationary phases with gradient elution systems utilizing water-acetonitrile or water-methanol mobile phases containing appropriate buffer systems [9] [17]. The compound's moderate lipophilicity (LogP = 2.6) and multiple ionizable groups necessitate careful pH optimization to achieve optimal retention and peak shape [13]. Detection wavelengths are typically selected based on the compound's UV absorption characteristics, with monitoring often performed at wavelengths between 250-300 nm.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides enhanced specificity and sensitivity for purity analysis, particularly valuable for detecting trace-level impurities that may co-elute with the main peak in conventional HPLC analysis [18] [19]. The technique enables selective reaction monitoring (SRM) approaches that can distinguish between closely related structural analogs and degradation products.

Method validation parameters for purity analysis include specificity, accuracy, precision, linearity, range, detection limit, and quantitation limit according to international guidelines [20]. Specificity studies must demonstrate the method's ability to distinguish Trelanserin from potential synthetic impurities, degradation products, and excipients. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions help identify potential degradation pathways and establish method specificity.

Related substance analysis requires the development of comprehensive impurity profiles based on synthetic pathway considerations and potential degradation mechanisms. Process-related impurities may include starting materials, intermediates, and by-products from synthetic transformations, while degradation impurities arise from chemical instability under various environmental conditions.

Quantitative analysis employs external standard or internal standard methodologies, with the choice depending on the specific analytical requirements and available reference materials. System suitability parameters including retention time, peak area, theoretical plates, and tailing factor ensure consistent analytical performance [20].

Chemical Modifications and Derivative Development

The structural complexity of Trelanserin provides multiple sites for chemical modification and derivative development aimed at optimizing pharmacological properties or analytical characteristics. Structure-activity relationship (SAR) studies have identified key molecular regions amenable to modification while maintaining or enhancing biological activity [21] [22].

Heterocyclic modifications represent a primary focus for derivative development. The thieno[3,2-c]pyridine system can be replaced with alternative heterocyclic scaffolds such as quinoline, quinazoline, or benzothiazole derivatives [21] [23]. These modifications can alter electronic properties, metabolic stability, and receptor binding characteristics while maintaining the overall pharmacophoric requirements for serotonin receptor antagonism [6] [7].

Substitution patterns on the fluoroquinolinone core offer opportunities for fine-tuning molecular properties. Halogen substitutions at various positions can modulate lipophilicity, metabolic stability, and binding affinity [22] [23]. The acetamide functionality can be modified to incorporate different amide substituents, ester linkages, or entirely different functional groups to alter pharmacokinetic properties.

Piperazine linker modifications provide another avenue for structural optimization. N-substituted piperazines with various alkyl, aryl, or heteroaryl groups can modulate the compound's conformational flexibility and binding characteristics [21] [22]. Ring size variations using homopiperazine, morpholine, or other cyclic amine systems can affect both pharmacological activity and physicochemical properties.

Prodrug strategies represent an important aspect of derivative development, where temporary modifications are introduced to improve drug delivery, bioavailability, or target specificity [5] [24] [25]. Ester prodrugs of the acetamide group or carbamate prodrugs linked to various targeting moieties can enhance therapeutic utility while maintaining the parent compound's activity profile.

Analytical derivatives may be prepared to facilitate detection, quantification, or separation in complex analytical scenarios. Fluorescent derivatives incorporating chromophoric or fluorophoric groups can enhance detection sensitivity, while isotopically labeled analogs serve as internal standards for mass spectrometric analysis [18] [19].

Solid-state modifications including different polymorphic forms, hydrates, and salt forms can significantly impact the compound's stability, solubility, and bioavailability characteristics. Salt formation with pharmaceutically acceptable acids or bases represents a common approach for optimizing solid-state properties while maintaining the active compound's intrinsic activity [5] [24].

Combination approaches involving multiple modification strategies can lead to compounds with substantially improved properties compared to the parent structure. Hybrid molecules incorporating elements from other pharmacologically active compounds may exhibit enhanced or novel biological activities while retaining the core Trelanserin pharmacophore [26] [27].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

465.16347436 g/mol

Monoisotopic Mass

465.16347436 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

QUD44MBL5S

Other CAS

189003-92-7

Wikipedia

Trelanserin

Dates

Last modified: 02-18-2024

Explore Compound Types